N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3-methylbutanamide
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Description
This compound is a complex organic molecule that contains several functional groups, including an amine group (-NH2), a carbonothioyl group (-CS-), and a trichloroethyl group (-C2H2Cl3). The presence of these groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual functional groups, followed by their combination through various chemical reactions. The exact synthesis pathway would depend on the specific reactions used and the conditions under which they are carried out .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amine, carbonothioyl, and trichloroethyl groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions, thanks to its multiple functional groups. For example, the amine group could participate in acid-base reactions, the carbonothioyl group could undergo addition or substitution reactions, and the trichloroethyl group could participate in elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, its density would depend on the arrangement of its atoms, and its reactivity would depend on the presence of reactive groups .Mechanism of Action
Future Directions
Future research on this compound could involve studying its synthesis, its reactions, and its potential applications. This could include exploring new synthesis pathways, investigating its reactivity under various conditions, and testing its potential use in various industrial or pharmaceutical applications .
Properties
IUPAC Name |
N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrCl3N3OS/c1-8(2)6-11(22)20-12(14(16,17)18)21-13(23)19-10-5-3-4-9(15)7-10/h3-5,7-8,12H,6H2,1-2H3,(H,20,22)(H2,19,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGYOOLWQBFGAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrCl3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387347 |
Source
|
Record name | N-(1-{[(3-Bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6131-71-1 |
Source
|
Record name | N-(1-{[(3-Bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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